2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid
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Overview
Description
2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid is a complex organic compound featuring a pyrrolidine ring, an azido group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of preformed pyrrolidine rings. The azido group can be introduced via nucleophilic substitution reactions, while the acetic acid moiety can be added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.
Major Products
The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A simpler analog with similar structural features but lacking the azido group.
4-Azidobutanoic acid: Contains the azido group but lacks the pyrrolidine ring.
Proline derivatives: Share the pyrrolidine ring structure but have different functional groups.
Uniqueness
2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid is unique due to the combination of the azido group and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[1-(4-azidobutanoyl)pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-13-12-5-1-4-9(15)14-6-2-3-8(14)7-10(16)17/h8H,1-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCQFQDWXUHEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCN=[N+]=[N-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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